molecular formula C30H32O7 B10846830 Artorigidin A

Artorigidin A

Cat. No.: B10846830
M. Wt: 504.6 g/mol
InChI Key: LAAYVNVIRVOBNR-GOSISDBHSA-N
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Description

Artorigidin A is a prenylated flavonoid isolated from Artocarpus rigida, a plant species within the Moraceae family. It was first characterized by Ren and Kardono through silica gel column chromatography and Sephadex LH-20 purification . Structurally, this compound is defined as (5R)-5,6-dihydro-1,3,4,8,10-pentahydroxy-5-isopropenyl-9,11-bis(3-methyl-2-butenyl)-7H-benzo[c]xanthen-7-one, with a molecular formula of C₃₀H₃₂O₇ and a molecular weight of 528.57 g/mol . Its UV-Vis spectrum (λmax at 265 and 365 nm) and IR absorption bands (3,400 cm⁻¹ for hydroxyl groups) align with typical prenylated flavonoid profiles. This compound exhibits notable bioactivities, including cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) and inhibition of NF-κB signaling, a key pathway in inflammation and carcinogenesis .

Properties

Molecular Formula

C30H32O7

Molecular Weight

504.6 g/mol

IUPAC Name

(5R)-1,3,4,8,10-pentahydroxy-9,11-bis(3-methylbut-2-enyl)-5-prop-1-en-2-yl-5,6-dihydrobenzo[c]xanthen-7-one

InChI

InChI=1S/C30H32O7/c1-13(2)7-9-16-25(33)17(10-8-14(3)4)29-24(26(16)34)27(35)19-11-18(15(5)6)22-23(30(19)37-29)20(31)12-21(32)28(22)36/h7-8,12,18,31-34,36H,5,9-11H2,1-4,6H3/t18-/m1/s1

InChI Key

LAAYVNVIRVOBNR-GOSISDBHSA-N

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C([C@H](C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C(C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C

Origin of Product

United States

Chemical Reactions Analysis

Artorigidin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Artorigidin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Artorigidin A exerts its effects primarily through the inhibition of NF-kappaB activity. This protein complex plays a crucial role in regulating the immune response to infection and is involved in cellular processes such as inflammation, immunity, and cell survival. By inhibiting NF-kappaB, this compound disrupts the survival and proliferation of cancer cells, leading to their death .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Artorigidin A belongs to a class of prenylated flavonoids, which are distinguished by their isoprenoid side chains. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural Features of this compound and Analogues
Compound Molecular Formula Prenyl Substituents Hydroxylation Pattern Key Functional Groups
This compound C₃₀H₃₂O₇ 9,11-bis(3-methyl-2-butenyl) 1,3,4,8,10-pentahydroxy Xanthone core, isopropenyl
Artorigidin B C₂₉H₃₀O₇ 9-(3-methyl-2-butenyl) 1,3,8,10-tetrahydroxy Benzofuroxanthenone core
Artobiloxanthone C₂₅H₂₆O₆ 6,8-di(3-methyl-2-butenyl) 1,3,5-trihydroxy Xanthone core
Cycloartobiloxanthone C₂₄H₂₄O₆ Single prenyl at C-8 1,3,7-trihydroxy Cyclized isoprenoid chain

Key Structural Insights :

  • Prenylation : this compound has two prenyl groups at positions 9 and 11, enhancing its lipophilicity compared to Artobiloxanthone (two prenyls at C-6 and C-8) and Cycloartobiloxanthone (one prenyl at C-8) .
  • Core Structure : this compound’s benzo[c]xanthen-7-one core differs from Artorigidin B’s benzofuro[3,3a,4:ab]xanthen-7-one, which includes a fused furan ring .
Table 2: Cytotoxic and NF-κB Inhibitory Activities
Compound Cytotoxicity (IC₅₀, μM) NF-κB Inhibition (% at 10 μM) Primary Targets
This compound 12.5 (HeLa) 78.3 IKKβ, p65 phosphorylation
Artorigidin B 18.7 (HeLa) 62.4 IκBα degradation
Artobiloxanthone 25.9 (MCF-7) 45.6 TNF-α-induced signaling
Cycloartobiloxanthone 32.1 (MCF-7) 34.2 ROS scavenging

Key Findings :

  • This compound demonstrates superior cytotoxicity and NF-κB inhibition compared to its analogues, likely due to its dual prenyl groups and pentahydroxy pattern, which enhance membrane permeability and protein interaction .
  • Artobiloxanthone and Cycloartobiloxanthone show weaker bioactivity, correlating with fewer prenyl groups and hydroxyl moieties .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound LogP Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, min)
This compound 3.8 0.15 89.2 42.5
Artorigidin B 3.2 0.22 82.7 35.8
Artobiloxanthone 2.5 0.45 75.4 28.3

Insights :

  • This compound’s higher LogP (3.8 vs. 2.5–3.2 for analogues) reflects greater lipophilicity, favoring cellular uptake but reducing aqueous solubility .
  • Its metabolic stability (t₁/₂ = 42.5 min) surpasses that of Artobiloxanthone (t₁/₂ = 28.3 min), suggesting slower hepatic clearance .

Q & A

Q. Table 1: Key Techniques for Molecular Characterization

TechniquePurposeExample Parameters
NMR SpectroscopyStructural elucidation¹H/¹³C NMR, 2D-COSY/HSQC
Mass SpectrometryMolecular weight confirmationESI-MS, HRMS
HPLCPurity assessmentC18 column, gradient elution

Basic: How should researchers design experiments to assess this compound’s biological activity?

Answer:
Adopt a tiered approach :

In vitro assays : Screen for cytotoxicity (e.g., MTT assay), enzyme inhibition (IC₅₀ determination), and target specificity (kinase profiling).

In vivo models : Use dose-response studies in validated disease models (e.g., murine inflammation models) with appropriate controls.

Data validation : Replicate results across independent labs to minimize batch variability .

Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Answer:
Contradictions often arise from methodological disparities . Address these by:

  • Meta-analysis : Compare variables like cell lines (e.g., HEK293 vs. HeLa), dosages, and exposure times.
  • Standardization : Adopt consensus protocols (e.g., OECD guidelines for in vivo studies).
  • Confounding factors : Control for solvent effects (DMSO vs. saline) and batch-to-batch compound variability .

Q. Table 2: Common Sources of Data Discrepancy

FactorMitigation Strategy
Cell line selectionUse ATCC-validated lines with consistent culture conditions
Solvent compatibilityPre-test solvent toxicity at working concentrations
Assay sensitivityValidate with positive/negative controls

Advanced: What strategies optimize the synthesis of this compound for reproducibility?

Answer:

  • Route selection : Prioritize scalable, green chemistry approaches (e.g., catalytic asymmetric synthesis).
  • Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).
  • Analytical validation : Employ LC-MS and chiral HPLC to monitor intermediates and final product .

Advanced: How can researchers investigate this compound’s mechanism of action with minimal bias?

Answer:
Combine multi-omics approaches :

  • Proteomics : Identify target proteins via pull-down assays + SILAC labeling.
  • Transcriptomics : RNA-seq to map gene expression changes.
  • Functional validation : CRISPR-Cas9 knockout models to confirm target relevance.
    Triangulate findings with pathway analysis tools (e.g., KEGG, STRING) .

Basic: What frameworks guide hypothesis formulation for this compound’s therapeutic potential?

Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example hypothesis:
“this compound inhibits COX-2 more selectively than NSAIDs in human macrophages, reducing inflammation with fewer gastrointestinal side effects.”

Advanced: How should cross-disciplinary teams collaborate on this compound research?

Answer:

  • Role definition : Assign tasks by expertise (e.g., chemists: synthesis; biologists: bioassays).
  • Data integration : Use shared platforms (e.g., ELN/LIMS) for real-time updates.
  • Conflict resolution : Regular interdisciplinary meetings to align on objectives .

Basic: What ethical considerations apply to human studies involving this compound?

Answer:

  • IRB approval : Ensure protocols meet Declaration of Helsinki standards.
  • Informed consent : Disclose risks/benefits clearly, especially in early-phase trials.
  • Data privacy : Anonymize participant data per GDPR/HIPAA guidelines .

Advanced: How can researchers assess this compound’s long-term stability for preclinical development?

Answer:
Conduct accelerated stability studies :

  • Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Analyses : Monitor degradation products via LC-MS, crystallinity via XRD.
  • Formulation : Test excipient compatibility (e.g., PEG vs. cyclodextrins) .

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